N-(3-chlorophenyl)-4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazine-1-carboxamide
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Overview
Description
“N-(3-chlorophenyl)-4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-chlorophenyl)-4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazine-1-carboxamide” typically involves multiple steps:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under conditions that promote cyclization.
Attachment of the morpholine group:
Formation of the piperazine ring: The piperazine ring is synthesized and then coupled with the pyrimidine derivative.
Introduction of the chlorophenyl group: This step involves the attachment of the chlorophenyl group to the piperazine ring.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine or piperazine rings.
Reduction: Reduction reactions may target the carboxamide group or other functional groups within the molecule.
Substitution: The chlorophenyl group may participate in substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-microbial properties.
Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts on a receptor, it may mimic or block the natural ligand, thereby modulating the receptor’s activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)piperazine derivatives: Known for their psychoactive properties.
Pyrimidine derivatives: Often used in the development of antiviral and anticancer agents.
Morpholine derivatives: Studied for their potential as central nervous system agents.
Uniqueness
“N-(3-chlorophenyl)-4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazine-1-carboxamide” is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H25ClN6O2 |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazine-1-carboxamide |
InChI |
InChI=1S/C20H25ClN6O2/c1-15-13-18(25-9-11-29-12-10-25)24-19(22-15)26-5-7-27(8-6-26)20(28)23-17-4-2-3-16(21)14-17/h2-4,13-14H,5-12H2,1H3,(H,23,28) |
InChI Key |
KFVJYTBXBSXBIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl)N4CCOCC4 |
Origin of Product |
United States |
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